(Rac)-BRD0705

Description

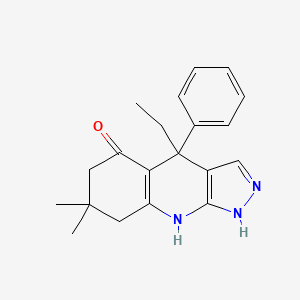

Structure

3D Structure

Properties

IUPAC Name |

4-ethyl-7,7-dimethyl-4-phenyl-1,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O/c1-4-20(13-8-6-5-7-9-13)14-12-21-23-18(14)22-15-10-19(2,3)11-16(24)17(15)20/h5-9,12H,4,10-11H2,1-3H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKLQXXBRWCYMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(NC3=C1C(=O)CC(C3)(C)C)NN=C2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Rac)-BRD0705: A Technical Guide to a Selective GSK3α Inhibitor

(Rac)-BRD0705 is the racemic mixture of BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). This document provides a comprehensive technical overview of this compound and its active enantiomer, BRD0705, for researchers, scientists, and drug development professionals. The focus is on the core pharmacology, experimental applications, and the underlying signaling pathways modulated by this compound.

Core Concepts

BRD0705 is a small molecule that exhibits significant selectivity for the GSK3α isoform over its close paralog, GSK3β.[1][2] This selectivity is a key feature, as it allows for the dissection of the individual roles of these two kinases in various biological processes. Notably, the selective inhibition of GSK3α by BRD0705 does not lead to the stabilization of β-catenin, a critical event in the canonical Wnt signaling pathway that is often associated with the oncogenic effects of non-selective GSK3 inhibitors.[3][4] The inactive enantiomer of BRD0705 is BRD5648.

The primary therapeutic potential of BRD0705 that has been explored is in the treatment of Acute Myeloid Leukemia (AML).[4] In AML cells, BRD0705 has been shown to induce myeloid differentiation and impair colony formation, suggesting its potential as a differentiation-inducing therapeutic agent.

Quantitative Data

The following tables summarize the key quantitative data for BRD0705 and its related compounds.

| Compound | Target | IC50 (nM) | Kd (µM) | Selectivity (over GSK3β) | Reference |

| BRD0705 | GSK3α | 66 | 4.8 | ~8-fold | |

| GSK3β | 515 | - | |||

| This compound | GSK3α | - | - | Less active than BRD0705 | |

| BRD5648 | GSK3α / GSK3β | - | - | Inactive enantiomer | - |

Table 1: In vitro potency and selectivity of BRD0705.

| Cell Line | Assay Type | Effect of BRD0705 | Reference |

| U937 | Western Blot | Time and concentration-dependent decrease in p-GSK3α (Tyr279) | |

| MOLM-13 | Colony Formation Assay | Impaired colony formation | |

| TF-1 | Colony Formation Assay | Impaired colony formation | |

| MV4-11 | Colony Formation Assay | Impaired colony formation | |

| HL-60 | Colony Formation Assay | Impaired colony formation | |

| NB4 | Colony Formation Assay | Impaired colony formation |

Table 2: Cellular activity of BRD0705 in AML cell lines.

Signaling Pathways

Selective GSK3α Inhibition and the Wnt/β-Catenin Pathway

A significant advantage of BRD0705's selectivity is its ability to inhibit GSK3α without activating the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, a "destruction complex" containing both GSK3α and GSK3β phosphorylates β-catenin, targeting it for degradation. Inhibition of both GSK3 isoforms leads to β-catenin stabilization, nuclear translocation, and transcription of Wnt target genes, which can have oncogenic consequences. BRD0705, by selectively inhibiting GSK3α, does not disrupt the function of the destruction complex sufficiently to cause β-catenin stabilization.

Downstream Effects of GSK3α Inhibition in AML

In AML, the inhibition of GSK3α by BRD0705 leads to the induction of myeloid differentiation. This is thought to be mediated, in part, through the regulation of key transcription factors involved in hematopoiesis. GSK3 has been shown to regulate the expression and/or activity of c-Myb and MafB, transcription factors with opposing roles in myeloid differentiation. By inhibiting GSK3α, BRD0705 may alter the balance of these and other factors to promote the differentiation of leukemic blasts.

Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™)

This protocol is a general guideline for determining the IC50 of this compound or BRD0705 against GSK3α using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay such as LanthaScreen™.

Materials:

-

Recombinant human GSK3α enzyme

-

LanthaScreen™ Eu-anti-tag antibody

-

Fluorescently labeled kinase tracer (ATP-competitive)

-

Kinase buffer

-

ATP

-

This compound or BRD0705

-

384-well assay plates

-

TR-FRET plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound or BRD0705 in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add kinase, Eu-anti-tag antibody, and the test compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the fluorescently labeled tracer and ATP.

-

Incubate at room temperature for 60 minutes.

-

-

Detection: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 615 nm).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Western Blotting for Phospho-GSK3α

This protocol describes the detection of phosphorylated GSK3α in AML cells treated with BRD0705.

Materials:

-

AML cell lines (e.g., U937)

-

BRD0705

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-GSK3α (Ser21)/GSK3β (Ser9) (e.g., Cell Signaling Technology #9327, 1:1000 dilution)

-

Rabbit anti-GSK3α

-

Mouse anti-β-actin

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment: Seed U937 cells and treat with various concentrations of BRD0705 (e.g., 10, 20, 40 µM) for different time points (e.g., 2, 4, 8, 24 hours).

-

Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

AML Colony Formation Assay

This protocol is for assessing the effect of BRD0705 on the clonogenic potential of AML cells.

Materials:

-

AML cell lines (e.g., MOLM-13)

-

BRD0705

-

Methylcellulose-based medium (e.g., MethoCult™ H4434)

-

6-well plates

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Suspend MOLM-13 cells in the methylcellulose medium containing various concentrations of BRD0705. A typical seeding density for MOLM-13 is around 150-200 cells per well of a 6-well plate.

-

Plating: Plate the cell suspension into 6-well plates.

-

Incubation: Incubate the plates in a humidified incubator for 7-14 days until colonies are visible.

-

Colony Counting: Count the number of colonies (defined as a cluster of >50 cells) in each well.

-

Data Analysis: Normalize the colony counts in the treated wells to the vehicle control to determine the percentage of colony formation inhibition.

In Vivo AML Mouse Model (MLL-AF9)

This protocol outlines a general procedure for evaluating the efficacy of BRD0705 in a murine MLL-AF9 xenograft model of AML.

Materials:

-

Luciferase-expressing MLL-AF9 AML cells

-

Immunocompromised mice (e.g., NSG)

-

BRD0705 formulated for oral gavage

-

Bioluminescence imaging system

-

D-luciferin

Procedure:

-

Model Establishment: Intravenously inject a defined number of MLL-AF9-luciferase cells into recipient mice.

-

Treatment: Once leukemia is established (confirmed by bioluminescence imaging), randomize the mice into treatment and vehicle control groups. Administer BRD0705 (e.g., 30 mg/kg) or vehicle orally, for example, twice daily.

-

Monitoring:

-

Monitor the disease progression regularly using bioluminescence imaging. Inject mice with D-luciferin and image after a set time (e.g., 10-15 minutes).

-

Monitor animal health and body weight.

-

-

Endpoint: The primary endpoint is typically overall survival. Euthanize mice when they meet predefined humane endpoint criteria.

-

Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests. Compare tumor burden between groups based on bioluminescence signal intensity.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective GSK3α Inhibition Promotes Self-Renewal Across Different Stem Cell States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GSK3 regulates the expressions of human and mouse c-Myb via different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of (Rac)-BRD0705

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: (Rac)-BRD0705 is a potent, orally bioavailable small molecule that has emerged as a critical tool compound and potential therapeutic lead. It functions as a highly selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α), one of two highly homologous GSK3 paralogs. This selectivity allows for the decoupling of GSK3α inhibition from the potent, and often toxic, cellular effects associated with the simultaneous inhibition of GSK3β, most notably the activation of the Wnt/β-catenin signaling pathway. This guide provides a detailed examination of the mechanism of action of BRD0705, summarizing its biochemical activity, cellular effects in key disease models such as Acute Myeloid Leukemia (AML) and Fragile X Syndrome (FXS), and comprehensive protocols for the key experiments that have defined its biological functions.

Core Mechanism of Action: Paralog-Selective GSK3α Inhibition

This compound is an ATP-competitive inhibitor that achieves its remarkable selectivity by exploiting a single amino acid difference in the ATP-binding pocket of the GSK3 paralogs: a glutamic acid (Glu) in GSK3α versus an aspartic acid (Asp) in GSK3β.[1][2] This "Asp-Glu switch" allows for a structural design that favors binding to GSK3α.[1][2]

The primary molecular consequence of BRD0705 binding is the inhibition of GSK3α kinase activity. This is directly measured by a reduction in the autophosphorylation of GSK3α at tyrosine 279 (p-GSK3α Tyr279), a key marker of its active state.[3] Critically, at concentrations that potently inhibit GSK3α, BRD0705 does not significantly affect the corresponding autophosphorylation of GSK3β at tyrosine 216 (p-GSK3β Tyr216). This selective action prevents the stabilization and nuclear translocation of β-catenin, a central event in the Wnt signaling pathway that is a known consequence of GSK3β inhibition.

Signaling Pathway: Selective GSK3α Inhibition by BRD0705

The following diagram illustrates the direct downstream effects of BRD0705 on GSK3α and its substrate, Glycogen Synthase (GYS), without impacting the β-catenin pathway.

Contrasting Pathway: Pan-GSK3 Inhibition vs. BRD0705

To highlight the significance of BRD0705's selectivity, the diagram below contrasts its action with that of a pan-GSK3 inhibitor, which also targets GSK3β and consequently activates Wnt signaling.

Quantitative Data Summary

The inhibitory activity and selectivity of BRD0705 have been quantified through various biochemical and cellular assays.

Table 1: In Vitro Kinase Inhibition Profile

| Target Kinase | Assay Type | Value | Selectivity vs. GSK3β | Reference(s) |

| GSK3α | IC50 (Cell-free) | 66 nM | 7.8-fold | |

| GSK3β | IC50 (Cell-free) | 515 nM | 1 | |

| GSK3α | Kd (Cell-free) | 4.8 µM | - | |

| CDK2 | IC50 (Cell-free) | 6.87 µM | - | |

| CDK3 | IC50 (Cell-free) | 9.74 µM | - | |

| CDK5 | IC50 (Cell-free) | 9.20 µM | - |

Table 2: Cellular Activity in Disease Models

| Disease Model | Cell Line / System | Assay | Key Finding | Effective Concentration | Reference(s) |

| Acute Myeloid Leukemia (AML) | U937, HL-60, MOLM13, etc. | Colony Formation | Impairs colony formation | Concentration-dependent | |

| AML | U937 | Western Blot | ↓ p-GSK3α (Tyr279) | 10-40 µM | |

| AML | TF-1 | TCF/LEF Reporter | No β-catenin activation | Up to 20 µM | |

| Fragile X Syndrome (FXS) | Fmr1-/y mouse hippocampal slices | Protein Synthesis Assay | Reduces elevated protein synthesis | 10 µM | |

| FXS | Fmr1-/y mouse visual cortical slices | Electrophysiology | Reduces action potentials | 10 µM |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the interpretation and replication of key findings.

Experimental Workflow: Cellular Target Engagement

The following diagram outlines the typical workflow to confirm that BRD0705 engages its target (GSK3α) in a cellular context.

Protocol: Western Blotting for Phospho-GSK3

This protocol is a representative method for assessing the phosphorylation status of GSK3α and GSK3β following inhibitor treatment.

-

Cell Culture and Treatment: Plate AML cells (e.g., U937) at a density of 0.5 x 10^6 cells/mL. Treat with a dose range of BRD0705 (e.g., 0.1 to 40 µM) or vehicle (DMSO) for a specified time (e.g., 2 to 24 hours).

-

Cell Lysis:

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with vortexing every 10 minutes.

-

Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

Sample Preparation & SDS-PAGE:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) in lysis buffer.

-

Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 4-20% Tris-Glycine gradient gel and run at 120V until the dye front reaches the bottom.

-

-

Protein Transfer: Transfer proteins to a PVDF membrane using a wet transfer system for 90 minutes at 100V.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate with primary antibodies (e.g., anti-p-GSK3α/β (Tyr279/216), anti-total GSK3α/β, anti-Vinculin) diluted in blocking buffer overnight at 4°C.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imaging system. Quantify band densities using appropriate software.

Protocol: AML Colony Formation Assay

This assay measures the ability of leukemic stem and progenitor cells to proliferate and form colonies, a key hallmark of leukemia.

-

Cell Preparation: Harvest AML cells (e.g., MOLM13, HL-60) and resuspend in Iscove's Modified Dulbecco's Medium (IMDM) with 2% FBS.

-

Treatment: Prepare dilutions of BRD0705 in IMDM.

-

Plating in Methylcellulose:

-

In a sterile tube, mix the cell suspension with the BRD0705 dilutions and MethoCult™ H4434 Classic medium to a final cell density of 500-1000 cells/mL.

-

Vortex thoroughly to ensure even distribution.

-

Dispense 1.1 mL of the mixture into 35 mm culture dishes using a syringe.

-

Gently rotate the dishes to spread the medium evenly.

-

-

Incubation: Place the dishes in a humidified incubator at 37°C with 5% CO2 for 10-14 days.

-

Colony Counting: Using a microscope, count colonies (defined as aggregates of >40 cells). Calculate the percentage of colony formation relative to the vehicle-treated control.

Protocol: TCF/LEF Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

-

Cell Transfection:

-

Co-transfect HEK293T or TF-1 cells in a 96-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid (for normalization).

-

Allow cells to recover for 24 hours post-transfection.

-

-

Treatment: Replace the medium with fresh medium containing various concentrations of BRD0705, a positive control (e.g., a pan-GSK3 inhibitor like CHIR-99021), and a vehicle control (DMSO).

-

Incubation: Incubate the cells for an additional 24 hours.

-

Lysis and Luminescence Reading:

-

Lyse the cells using the buffer provided in a dual-luciferase reporter assay system.

-

Measure firefly luciferase activity, which corresponds to TCF/LEF transcriptional activity.

-

Measure Renilla luciferase activity for normalization of transfection efficiency.

-

-

Data Analysis: Calculate the ratio of firefly to Renilla luminescence for each well. Normalize the data to the vehicle control to determine the fold-change in Wnt pathway activation. BRD0705 is expected to show no significant increase in this ratio.

References

(Rac)-BRD0705 as a GSK3α Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycogen synthase kinase 3 alpha (GSK3α) has emerged as a compelling therapeutic target in various diseases, including acute myeloid leukemia (AML) and neurological disorders. The development of paralog-selective inhibitors is crucial to mitigate potential toxicities associated with the inhibition of its close homolog, GSK3β, particularly the stabilization of β-catenin. This technical guide provides an in-depth overview of (Rac)-BRD0705 and its active enantiomer, BRD0705, a potent and selective inhibitor of GSK3α. We detail its mechanism of action, kinase selectivity, and cellular effects, with a focus on its potential in AML. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support further research and development.

Introduction

Glycogen synthase kinase 3 (GSK3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] In mammals, GSK3 exists as two isoforms, GSK3α and GSK3β, which share high sequence homology, particularly within their ATP-binding domains.[3] This structural similarity has posed a significant challenge in developing paralog-selective inhibitors.[4]

Inhibition of both GSK3 isoforms can lead to the stabilization of β-catenin, a key component of the Wnt signaling pathway.[5] While therapeutic in some contexts, aberrant activation of the Wnt pathway is associated with oncogenesis, raising concerns about the clinical translation of dual GSK3α/β inhibitors, especially in cancer therapy. Genetic studies have indicated that selective knockdown of GSK3α does not lead to β-catenin stabilization, suggesting that paralog-selective inhibition could offer a safer therapeutic window.

BRD0705 is a potent and orally active inhibitor of GSK3α. Its racemate, this compound, is a less active form. BRD0705 was developed through a rational design strategy that exploits a key amino acid difference—an aspartate to glutamate "switch"—in the hinge region of the ATP-binding site of GSK3α versus GSK3β. This guide focuses on the pharmacological properties and experimental evaluation of this compound and its active form, BRD0705, as a selective GSK3α inhibitor.

Quantitative Data

The inhibitory activity and selectivity of BRD0705 have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Compound | Target | Assay | Value | Reference |

| BRD0705 | GSK3α | IC50 | 66 nM | |

| BRD0705 | GSK3β | IC50 | 515 nM | |

| BRD0705 | GSK3α | Kd | 4.8 µM | |

| This compound | GSK3α | IC50 | More than 8-fold less active than BRD0705 |

Table 1: Inhibitory Potency of BRD0705 and this compound against GSK3α and GSK3β. IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) values are presented.

| Kinase | BRD0705 Inhibition (at 10 µM) | Selectivity vs. GSK3α (Fold) | Reference |

| CDK2 | 6.87 µM (IC50) | 87 | |

| CDK3 | 9.74 µM (IC50) | 123 | |

| CDK5 | 9.20 µM (IC50) | 116 |

Table 2: Kinase Selectivity Profile of BRD0705. Data from a screen against a panel of 311 kinases. The most potently inhibited off-target kinases are shown.

Signaling Pathways

GSK3α is a key regulator in multiple signaling pathways. Its inhibition by BRD0705 can modulate these pathways, leading to various cellular outcomes.

Wnt/β-Catenin Signaling Pathway

In the absence of a Wnt signal, GSK3α, as part of a "destruction complex," phosphorylates β-catenin, targeting it for proteasomal degradation. Inhibition of GSK3α can, in some contexts, lead to the accumulation of β-catenin, its translocation to the nucleus, and the activation of TCF/LEF-mediated transcription of Wnt target genes. However, a key feature of the GSK3α-selective inhibitor BRD0705 is its ability to inhibit the kinase without stabilizing β-catenin in AML cells.

Figure 1: Wnt/β-Catenin Signaling Pathway and the Action of this compound.

Insulin Signaling Pathway

Insulin signaling leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK3α at Serine 21. This inactivation of GSK3α promotes glycogen synthesis by preventing the phosphorylation and inactivation of glycogen synthase.

Figure 2: Insulin Signaling Pathway and the Role of GSK3α.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize this compound.

In Vitro Kinase Inhibition Assay

This assay determines the potency of a compound against a specific kinase.

Workflow:

Figure 3: Workflow for an In Vitro Kinase Inhibition Assay.

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Serially dilute this compound in DMSO, followed by dilution in the reaction buffer.

-

Prepare solutions of recombinant human GSK3α or GSK3β, a suitable substrate peptide (e.g., a derivative of glycogen synthase), and ATP.

-

-

Reaction Setup:

-

In a 96-well or 384-well plate, add the kinase and the substrate to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Allow for a pre-incubation period (e.g., 10 minutes at room temperature).

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the reaction and quantify the kinase activity. The detection method can vary:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is proportional to kinase activity.

-

Mobility Shift Assay: Utilizes microfluidic capillary electrophoresis to separate the phosphorylated and non-phosphorylated substrate.

-

-

-

Data Analysis:

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context.

Methodology:

-

Cell Treatment: Treat cultured cells (e.g., U937 AML cells) with this compound or vehicle for a specified time.

-

Heating: Heat the cell lysates or intact cells to a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble and aggregated protein fractions.

-

Western Blotting: Analyze the soluble fraction by Western blotting using an antibody specific for GSK3α.

-

Analysis: Target engagement by the inhibitor will stabilize the protein, leading to a higher melting temperature.

Western Blotting for Phospho-GSK3α (Tyr279)

This assay assesses the direct inhibition of GSK3α activity in cells by measuring the autophosphorylation at Tyr279.

Methodology:

-

Cell Culture and Treatment: Culture AML cell lines (e.g., U937) and treat with various concentrations of this compound for different time points.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against phospho-GSK3α (Tyr279).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) reagent.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or vinculin). A decrease in phospho-GSK3α (Tyr279) indicates inhibition.

TCF/LEF Luciferase Reporter Assay

This assay measures the activity of the Wnt/β-catenin signaling pathway.

Methodology:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T or an AML cell line) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

-

Treatment: Treat the transfected cells with this compound or a positive control (e.g., a Wnt ligand or a dual GSK3 inhibitor like CHIR99021).

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity indicates activation of the Wnt/β-catenin pathway. BRD0705 is expected to show no or minimal activation in AML cells.

AML Colony Formation Assay

This assay assesses the effect of this compound on the self-renewal capacity of AML progenitor cells.

Methodology:

-

Cell Preparation: Isolate primary AML cells or use AML cell lines.

-

Plating: Plate the cells in a semi-solid methylcellulose medium containing appropriate cytokines, with or without various concentrations of this compound.

-

Incubation: Incubate the plates at 37°C in a humidified incubator for 10-14 days.

-

Colony Counting: Count the number of colonies (defined as clusters of >40 cells) under a microscope.

-

Analysis: Compare the number of colonies in the treated groups to the vehicle control to determine the effect of the inhibitor on colony formation. BRD0705 has been shown to impair AML colony formation.

Cellular and In Vivo Effects

Effects in Acute Myeloid Leukemia (AML)

BRD0705 has demonstrated significant anti-leukemic activity in preclinical models of AML.

-

Induction of Myeloid Differentiation: Treatment of AML cell lines with BRD0705 leads to the expression of differentiation markers.

-

Impaired Colony Formation: As detailed in the protocol above, BRD0705 reduces the colony-forming ability of AML cells, suggesting an impact on their self-renewal capacity.

-

No β-Catenin Stabilization: Crucially, at concentrations that inhibit GSK3α, BRD0705 does not cause the stabilization of β-catenin in AML cells.

-

In Vivo Efficacy: In mouse models of AML, oral administration of BRD0705 impairs leukemia initiation and prolongs survival.

Effects on Stem Cells

Recent studies have explored the role of selective GSK3α inhibition in stem cell biology.

-

Promotion of Self-Renewal: BRD0705 has been shown to promote the self-renewal of mouse embryonic stem cells (ESCs) and epiblast stem cells (EpiSCs), interestingly, in a β-catenin-independent manner. This suggests that GSK3α regulates pluripotency through novel downstream pathways.

Conclusion

This compound and its active enantiomer, BRD0705, represent a significant advancement in the development of selective GSK3α inhibitors. The ability of BRD0705 to potently inhibit GSK3α without significantly affecting GSK3β and, consequently, without inducing β-catenin stabilization in AML cells, underscores its therapeutic potential. The data and protocols presented in this guide provide a comprehensive resource for researchers in academia and industry to further investigate the biological roles of GSK3α and to explore the therapeutic applications of its selective inhibition. The promising preclinical findings in AML, coupled with emerging roles in stem cell biology, position BRD0705 as a valuable chemical probe and a potential lead compound for drug development.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Enriching for human acute myeloid leukemia stem cells using reactive oxygen species-based cell sorting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stabilisation of β-Catenin Downstream of T Cell Receptor Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

structure of (Rac)-BRD0705

An In-Depth Technical Guide to the Core Structure and Activity of (Rac)-BRD0705

Introduction

This compound and its constituent enantiomers represent a significant advancement in the selective inhibition of Glycogen Synthase Kinase 3 (GSK3). As a therapeutic target, GSK3 has been implicated in a multitude of diseases, including acute myeloid leukemia (AML), neuropsychiatric disorders like Fragile X syndrome, and cellular self-renewal processes.[1][2] However, clinical development of GSK3 inhibitors has been hampered by mechanism-based toxicities, largely attributed to the simultaneous inhibition of its two highly homologous paralogs, GSK3α and GSK3β, which leads to the activation of the WNT/β-catenin pathway.[1] BRD0705 was rationally designed as a paralog-selective inhibitor of GSK3α, a strategy that successfully decouples the desired kinase inhibition from the problematic β-catenin stabilization.[1][3] This guide provides a detailed examination of the structure, quantitative activity, and functional implications of this compound and its active enantiomer.

Core Chemical Structure and Stereochemistry

This compound is the racemic mixture of two enantiomers based on a pyrazolo[3,4-b]quinolin-5-one scaffold. The stereochemistry at the C4 position is the critical determinant of its biological activity.

-

Chemical Name : (4S)-4-ethyl-1,2,4,6,7,8-hexahydro-7,7-dimethyl-4-phenyl-5H-pyrazolo[3,4-b]quinolin-5-one (for the active S-enantiomer, BRD0705)

-

Molecular Formula : C₂₀H₂₃N₃O

-

Molecular Weight : 321.42 g/mol

The racemate and its components are distinguished as follows:

-

This compound : The 1:1 mixture of the (S) and (R) enantiomers. It is described as a less active racemate. (CAS Number: 1597440-03-3)

-

BRD0705 : The (S)-enantiomer, which is the potent and selective GSK3α inhibitor. (CAS Number: 2056261-41-5)

-

BRD5648 : The (R)-enantiomer, which has an inverted stereochemistry at the quaternary center and is considered the inactive enantiomer.

The design of this scaffold was a structure-based effort to exploit a single amino acid difference in the ATP-binding domains of the GSK3 paralogs: a glutamate (Glu196) in GSK3α versus an aspartate (Asp133) in GSK3β. This "Asp-Glu switch" provides a basis for achieving high paralog selectivity.

Quantitative Biological Activity

The biological activity of BRD0705 has been extensively characterized, demonstrating potent inhibition of GSK3α with significant selectivity over GSK3β and the broader kinome. All quantitative data below pertains to the active (S)-enantiomer, BRD0705.

Table 1: In Vitro Enzymatic Inhibition Data

| Target | Parameter | Value | Selectivity | Reference(s) |

| GSK3α | IC₅₀ | 66 nM | 8-fold vs. GSK3β | |

| K_d_ | 4.8 µM | |||

| GSK3β | IC₅₀ | 515 nM | ||

| CDK2 | IC₅₀ | 6.87 µM | 87-fold vs. GSK3α | |

| CDK3 | IC₅₀ | 9.74 µM | 123-fold vs. GSK3α | |

| CDK5 | IC₅₀ | 9.20 µM | 116-fold vs. GSK3α |

Table 2: Cellular Activity and In Vivo Dosage

| Assay / Model | Parameter | Value / Dosage | Cell Line / Animal Model | Reference(s) |

| Cellular Target Engagement | Cellular IC₅₀ (GSK3α) | 4.8 µM | HEK cells | |

| Cellular IC₅₀ (GSK3β) | >20 µM | HEK cells | ||

| AML Cell Differentiation | Effective Concentration | 20 µM | AML cell lines | |

| AML Colony Formation | Effective Concentration | 10 - 40 µM | U937, MOLM13, etc. | |

| AML Mouse Model | Oral Gavage Dosage | 15 - 30 mg/kg (twice daily) | NSG Mice |

Mechanism of Action and Signaling Pathways

BRD0705 functions as an ATP-competitive inhibitor that selectively targets the kinase domain of GSK3α. Its key mechanistic feature is the ability to inhibit GSK3α without concurrently activating the canonical WNT signaling pathway, a common liability of dual GSK3α/β inhibitors.

Pathway 1: Canonical WNT/β-Catenin Signaling with Dual GSK3 Inhibition

In the absence of a WNT signal, GSK3 (both α and β paralogs) phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Dual inhibition of both GSK3α and GSK3β prevents this phosphorylation, leading to β-catenin stabilization, nuclear translocation, and transcription of WNT target genes, which can have neoplastic potential.

Caption: Canonical WNT pathway showing dual GSK3 inhibitor action.

Pathway 2: Selective GSK3α Inhibition by BRD0705 in AML

BRD0705 selectively inhibits GSK3α. This is sufficient to induce myeloid differentiation in AML cells but is not enough to cause the stabilization and nuclear translocation of β-catenin. This paralog-specific effect allows for a therapeutic window, avoiding the toxicity associated with WNT pathway activation.

References

- 1. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of glycogen synthase kinase 3α corrects pathophysiology in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

(Rac)-BRD0705 chemical properties

An In-Depth Technical Guide on the Chemical Properties and Biological Activity of (Rac)-BRD0705

Abstract

This compound is the racemic mixture containing BRD0705, a potent and paralog-selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α).[1][2][3] The active (S)-enantiomer, BRD0705, demonstrates approximately 8-fold higher selectivity for GSK3α over its paralog, GSK3β.[4][5] This selectivity is significant because it allows for the inhibition of GSK3α kinase activity without activating the Wnt/β-catenin signaling pathway, a common consequence of dual GSK3α/β inhibition that can raise neoplastic concerns. Developed through a rational, structure-based design approach, BRD0705 has emerged as a critical chemical tool for studying the distinct biological roles of GSK3 paralogs and as a potential therapeutic agent, particularly in acute myeloid leukemia (AML).

Chemical and Physical Properties

This compound and its active enantiomer BRD0705 are characterized by a hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one core structure. The racemic mixture is noted as being less active than the pure (S)-enantiomer. The detailed chemical properties are summarized below.

| Property | Value | Source(s) |

| Compound Name | This compound | |

| Active Enantiomer | BRD0705 / (S)-4-ethyl-7,7-dimethyl-4-phenyl-1,2,4,6,7,8-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one | |

| CAS Number | 1597440-03-3 (this compound) 2056261-41-5 (BRD0705) | |

| Molecular Formula | C₂₀H₂₃N₃O | |

| Molecular Weight | 321.42 g/mol | |

| Purity | >99% | |

| IC₅₀ for GSK3α | 66 nM (for BRD0705) | |

| IC₅₀ for GSK3β | 515 nM (for BRD0705) | |

| Binding Affinity (Kd) | 4.8 µM (for GSK3α) | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and Methanol | |

| Storage | Powder: -20°C for up to 24 months. Stock Solutions (in DMSO): -20°C for up to one month. | |

| SMILES | CC[C@@]1(C2=CNNC2=NC2=C1C(=O)CC(C)(C)C2)c1ccccc1 | |

| InChI Key | NCKLQXXBRWCYMA-FQEVSTJZSA-N |

Mechanism of Action and Signaling Pathways

BRD0705 was designed to exploit a single amino acid difference in the ATP-binding domains of GSK3 paralogs: a glutamic acid (Glu196) in GSK3α versus an aspartic acid (Asp133) in GSK3β. This "Asp-Glu switch" allows for a rational design that achieves selective inhibition.

The primary mechanism of BRD0705 is the selective inhibition of GSK3α's kinase activity. Unlike pan-GSK3 inhibitors, this selective action does not lead to the stabilization and nuclear translocation of β-catenin. In many cellular contexts, GSK3β is the primary regulator of β-catenin phosphorylation, which marks it for degradation. Inhibition of GSK3β leads to β-catenin accumulation and activation of the canonical Wnt signaling pathway, a potential driver of oncogenesis. By sparing GSK3β, BRD0705 avoids this effect.

In acute myeloid leukemia (AML), GSK3α inhibition with BRD0705 has been shown to induce myeloid differentiation and impair the formation of leukemia colonies without affecting normal hematopoietic cells. Furthermore, in models of Fragile X syndrome, BRD0705 acts downstream of the ERK1/2 signaling pathway to correct exaggerated protein synthesis.

Experimental Protocols

Detailed methodologies are crucial for the reproducible application of this compound in research. Below are summaries of key experimental protocols derived from published studies.

In Vitro: AML Cell Differentiation and Immunofluorescence

This protocol is adapted from studies assessing the effect of BRD0705 on AML cell lines.

-

Cell Culture: Culture AML cell lines (e.g., HL-60, U937, MV4–11) in appropriate media and conditions.

-

Treatment: Treat cells with either DMSO (vehicle control) or BRD0705 at a final concentration of 20 µM for 24 hours.

-

Cell Harvesting and Preparation:

-

Harvest 30,000 to 50,000 cells per sample.

-

Wash cells in a solution of PBS with 2% FBS.

-

Cytospin the cells onto poly-L-Lysine coated slides.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde for 20 minutes at room temperature.

-

Permeabilize with 0.2% Triton X-100 for 30 minutes at 4°C.

-

-

Blocking and Staining:

-

Block with 1% BSA/0.05% Triton X-100 for 1 hour at room temperature.

-

Incubate with a primary antibody (e.g., anti-β-catenin, diluted 1/500) for 1 hour.

-

Wash slides three times for 5 minutes each.

-

Incubate with a corresponding secondary antibody for 1 hour.

-

Wash slides three times for 5 minutes each.

-

-

Mounting and Imaging:

-

Mount slides using an antifade mounting medium containing DAPI (for nuclear staining).

-

Image using a confocal microscope.

-

Analyze images using software such as ImageJ.

-

References

- 1. This compound|1597440-03-3|COA [dcchemicals.com]

- 2. biocat.com [biocat.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. BRD0705 | GSK-3 | TargetMol [targetmol.com]

- 5. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

BRD0705: A Technical Guide to a Paralog-Selective GSK3α Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD0705 is a potent, orally bioavailable, and paralog-selective small molecule inhibitor of Glycogen Synthase Kinase 3α (GSK3α). Developed through rational design, it exploits a key amino acid difference between the two GSK3 paralogs, GSK3α and GSK3β, to achieve its selectivity. This selectivity mitigates the on-target toxicity associated with dual GSK3α/β inhibition, particularly the stabilization of β-catenin, a key concern in cancer therapy. BRD0705 has demonstrated significant therapeutic potential in preclinical models of Acute Myeloid Leukemia (AML) by inducing myeloid differentiation and impairing leukemia initiation. Furthermore, it has been investigated for its role in promoting stem cell self-renewal and its potential therapeutic applications in neurological disorders such as Fragile X syndrome. This document provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to BRD0705.

Discovery and Rationale for Development

The development of BRD0705 stemmed from the need for a chemical probe to dissect the individual biological roles of the highly homologous GSK3α and GSK3β paralogs. While pan-GSK3 inhibitors have been widely studied, their clinical utility has been hampered by toxicities, largely attributed to the stabilization of β-catenin, a downstream effector of GSK3β.

BRD0705 was rationally designed from a previously identified highly kinome-selective GSK3 inhibitor, BRD0209.[1] The design strategy focused on exploiting a single amino acid difference within the ATP-binding pocket of the two paralogs: an aspartic acid (Asp133) in GSK3β is replaced by a glutamic acid (Glu196) in GSK3α. This "Asp-Glu switch" was leveraged to develop inhibitors with paralog-selective interactions.[1] This approach led to the synthesis of a set of isochemogenic inhibitors, including the GSK3α-selective BRD0705.[1]

Mechanism of Action

BRD0705 functions as a competitive inhibitor at the ATP-binding site of GSK3α. Its selectivity is driven by its chemical structure, which forms more favorable interactions with the glutamic acid residue in the active site of GSK3α compared to the aspartic acid in GSK3β. This selective inhibition of GSK3α's kinase activity leads to the modulation of downstream signaling pathways.

A key feature of BRD0705's mechanism is its ability to inhibit GSK3α function without significantly affecting the Wnt/β-catenin signaling pathway at therapeutic concentrations.[1][2] Dual inhibition of both GSK3α and GSK3β, as seen with pan-GSK3 inhibitors like CHIR99021, leads to the stabilization and nuclear translocation of β-catenin, which can have pro-tumorigenic effects. In contrast, BRD0705's selective action on GSK3α avoids this, thereby offering a potentially safer therapeutic window.

Signaling Pathway Diagram

Caption: GSK3α signaling pathway and the selective inhibitory action of BRD0705.

Quantitative Data

The following tables summarize the key quantitative data for BRD0705 from various in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Target | Assay Type | Reference |

| IC₅₀ | 66 nM | GSK3α | Cell-free | |

| IC₅₀ | 515 nM | GSK3β | Cell-free | |

| K_d_ | 4.8 µM | GSK3α | - | |

| Selectivity (GSK3β/GSK3α) | ~8-fold | - | Cell-free | |

| IC₅₀ | 3.75 µM | GSK3α | Cellular (Tau Phosphorylation) | |

| IC₅₀ | > 30 µM | GSK3β | Cellular (Tau Phosphorylation) | |

| IC₅₀ (CDK2) | 6.87 µM | CDK2 | Kinase Panel | |

| IC₅₀ (CDK3) | 9.74 µM | CDK3 | Kinase Panel | |

| IC₅₀ (CDK5) | 9.20 µM | CDK5 | Kinase Panel |

Table 2: In Vivo Pharmacokinetics in Mice

| Parameter | Value | Dosing | Route | Reference |

| T_max_ | 0.25 hours | Single dose | Oral | |

| AUC | 67.6 µmol/L·h | Single dose | Oral | |

| Oral Bioavailability | 100% | - | Oral |

Experimental Protocols

In Vitro Kinase Inhibition Assay (Cell-free)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of BRD0705 against GSK3α and GSK3β.

Methodology:

-

Recombinant human GSK3α or GSK3β enzyme is incubated with a fluorescently labeled peptide substrate and ATP in a reaction buffer.

-

BRD0705 is added in a range of concentrations.

-

The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer).

-

The percentage of inhibition at each concentration of BRD0705 is calculated relative to a DMSO control.

-

IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Western Blot Analysis for Phospho-GSK3α

Objective: To assess the target engagement of BRD0705 in cells by measuring the phosphorylation status of GSK3α.

Methodology:

-

U937 cells are treated with varying concentrations of BRD0705 (e.g., 10, 20, 40 µM) or DMSO for different time points (e.g., 2, 4, 8, 24 hours).

-

Following treatment, cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

The membrane is incubated with a primary antibody specific for phosphorylated GSK3α (Tyr279). A primary antibody for total GSK3α or a housekeeping protein (e.g., GAPDH) is used as a loading control.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Colony Formation Assay in AML Cell Lines

Objective: To evaluate the effect of BRD0705 on the clonogenic potential of AML cells.

Methodology:

-

AML cell lines (e.g., MOLM13, TF-1, U937, MV4-11, HL-60, NB4) are plated in methylcellulose-based medium in the presence of various concentrations of BRD0705 or DMSO.

-

The plates are incubated under standard cell culture conditions (37°C, 5% CO₂) for a period that allows for colony formation (typically 7-14 days).

-

Colonies, defined as clusters of a minimum number of cells (e.g., >50), are counted using a microscope.

-

The number of colonies in the BRD0705-treated groups is compared to the DMSO control to determine the effect on colony-forming ability.

In Vivo Efficacy Studies in AML Mouse Models

Objective: To assess the anti-leukemic activity of BRD0705 in vivo.

Methodology:

-

Immunocompromised mice (e.g., NSG mice) are engrafted with human AML cells (e.g., MOLM13) or syngeneic mouse models are established (e.g., MLL-AF9).

-

Once leukemia is established (confirmed by, for example, bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment and vehicle control groups.

-

BRD0705 is administered orally (e.g., by gavage) at a specified dose and schedule (e.g., 30 mg/kg, twice daily).

-

Animal well-being, including body weight, is monitored regularly.

-

Disease progression is monitored through methods such as peripheral blood analysis for leukemic cells, spleen size, and overall survival.

-

At the end of the study, tissues such as bone marrow and spleen may be harvested for further analysis of leukemic burden.

Experimental Workflow Diagram

Caption: A generalized workflow for in vivo efficacy studies of BRD0705 in AML mouse models.

Applications in Research

Acute Myeloid Leukemia (AML)

BRD0705 has shown significant promise as a therapeutic agent for AML. In vitro studies have demonstrated that it induces myeloid differentiation and impairs colony formation in various AML cell lines and primary patient samples. Importantly, these effects were observed without impacting normal hematopoietic cells. In vivo, BRD0705 impairs leukemia initiation and prolongs survival in mouse models of AML.

Stem Cell Biology

BRD0705 has been identified as a molecule that can promote the self-renewal of different stem cell states, including mouse embryonic stem cells (ESCs) and epiblast stem cells (EpiSCs). This effect is independent of β-catenin signaling, suggesting that GSK3α plays a distinct role in maintaining pluripotency. This makes BRD0705 a valuable tool for studying the molecular mechanisms that govern stem cell fate.

Neurological Disorders

The role of GSK3 in neurological disorders has led to the investigation of BRD0705 in this context. In a mouse model of Fragile X syndrome, selective inhibition of GSK3α with BRD0705 was shown to correct certain pathophysiological phenotypes, including exaggerated protein synthesis.

Conclusion

BRD0705 represents a significant advancement in the development of selective kinase inhibitors. Its ability to potently and selectively inhibit GSK3α without activating the Wnt/β-catenin pathway provides a unique tool for both basic research and therapeutic development. The preclinical data in AML are particularly compelling, suggesting a novel therapeutic strategy for this challenging disease. Further investigation into the full therapeutic potential of BRD0705 and other paralog-selective GSK3 inhibitors is warranted.

References

(Rac)-BRD0705 Target Validation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation of (Rac)-BRD0705, a potent and selective inhibitor of Glycogen Synthase Kinase 3α (GSK3α). The document summarizes key quantitative data, details experimental protocols for target validation, and illustrates the relevant biological pathways and experimental workflows.

Core Target: Glycogen Synthase Kinase 3α (GSK3α)

This compound has been identified as a highly selective, ATP-competitive inhibitor of GSK3α, a serine/threonine kinase implicated in a multitude of cellular processes, including metabolism, cell proliferation, and differentiation. Notably, BRD0705 exhibits significant paralog selectivity for GSK3α over the closely related GSK3β, a crucial characteristic that mitigates off-target effects associated with dual GSK3 inhibition, such as the stabilization of β-catenin and activation of the Wnt signaling pathway.[1] This selectivity makes BRD0705 a valuable tool for dissecting the specific roles of GSK3α in normal physiology and disease, particularly in contexts like Acute Myeloid Leukemia (AML) and neurodevelopmental disorders.[1]

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the potency and selectivity of BRD0705 against its primary target, GSK3α, and other related kinases.

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | GSK3α | 66 nM | Cell-free kinase assay | [2][3] |

| GSK3β | 515 nM | Cell-free kinase assay | [2] | |

| CDK2 | 6.87 µM | Kinase panel screen | ||

| CDK3 | 9.74 µM | Kinase panel screen | ||

| CDK5 | 9.20 µM | Kinase panel screen | ||

| Kd | GSK3α | 4.8 µM | Cellular context (BRET) | |

| Selectivity | GSK3α vs GSK3β | ~8-fold | Cell-free kinase assay | |

| GSK3α vs CDK2 | ~104-fold | Kinase panel screen | ||

| GSK3α vs CDK3 | ~147-fold | Kinase panel screen | ||

| GSK3α vs CDK5 | ~139-fold | Kinase panel screen |

Signaling Pathway

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the specific point of intervention by BRD0705. By selectively inhibiting GSK3α, BRD0705 prevents the phosphorylation and subsequent degradation of target proteins without significantly impacting the β-catenin destruction complex, thus avoiding the activation of Wnt signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the validation of this compound as a selective GSK3α inhibitor are provided below.

In Vitro Kinase Assay

This assay quantifies the enzymatic activity of GSK3α in the presence of varying concentrations of BRD0705 to determine its IC50 value.

Materials:

-

Recombinant human GSK3α and GSK3β enzymes

-

GSK3-specific substrate peptide (e.g., a peptide derived from glycogen synthase)

-

ATP (Adenosine triphosphate)

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 2 µL of recombinant GSK3α or GSK3β enzyme solution to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix. The final ATP concentration should be at or near the Km for the enzyme.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit (e.g., ADP-Glo™) according to the manufacturer's instructions.

-

Record luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of BRD0705 relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of BRD0705 to GSK3α in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

AML cell line (e.g., U937)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Lysis buffer with protease and phosphatase inhibitors

-

Antibodies: anti-GSK3α, anti-GAPDH (loading control)

-

Western blotting reagents and equipment

Procedure:

-

Culture U937 cells to a sufficient density.

-

Treat cells with either a high concentration of this compound (e.g., 10-20 µM) or DMSO (vehicle control) for a specified time (e.g., 1-2 hours) at 37°C.

-

Aliquot the cell suspensions into PCR tubes.

-

Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble protein fractions by Western blotting using an anti-GSK3α antibody. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Quantify the band intensities and plot the fraction of soluble GSK3α as a function of temperature for both BRD0705-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the presence of BRD0705 indicates target engagement.

Western Blotting for Phospho-GSK3α (Tyr279)

This experiment assesses the functional consequence of BRD0705 binding to GSK3α in cells by measuring the phosphorylation status of a key activating residue.

Materials:

-

AML cell line (e.g., U937)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-GSK3α (Tyr279), anti-total GSK3α, anti-GAPDH

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed U937 cells and treat with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for a set time (e.g., 24 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-GSK3α (Tyr279) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total GSK3α and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

A dose-dependent decrease in the phospho-GSK3α signal relative to total GSK3α indicates inhibition of GSK3α activity.

TCF/LEF Luciferase Reporter Assay

This assay is used to determine if BRD0705 treatment leads to the activation of the Wnt signaling pathway by measuring the transcriptional activity of β-catenin/TCF/LEF.

Materials:

-

Cell line suitable for transfection (e.g., HEK293T or an AML cell line)

-

TCF/LEF luciferase reporter plasmid (e.g., TOPflash)

-

A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound

-

Positive control (e.g., a known Wnt pathway activator like CHIR99021)

-

Dual-luciferase reporter assay system

Procedure:

-

Co-transfect the cells with the TCF/LEF firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the transfected cells with this compound at various concentrations, DMSO (negative control), and a Wnt pathway activator (positive control).

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

An absence of a significant increase in normalized luciferase activity in BRD0705-treated cells compared to the DMSO control confirms that BRD0705 does not activate the Wnt/β-catenin pathway.

AML Colony Formation Assay

This phenotypic assay evaluates the effect of BRD0705 on the self-renewal and proliferative capacity of AML progenitor cells.

Materials:

-

AML cell lines (e.g., MOLM-13, MV4-11) or primary AML patient samples

-

Methylcellulose-based medium (e.g., MethoCult™)

-

This compound

-

35 mm culture dishes

Procedure:

-

Prepare a single-cell suspension of AML cells.

-

Mix the cells with the methylcellulose medium containing various concentrations of this compound or DMSO (vehicle control).

-

Plate 1.1 mL of the cell/methylcellulose mixture into 35 mm culture dishes in duplicate or triplicate.

-

Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

-

Count the number of colonies (defined as aggregates of >40 cells) in each dish using an inverted microscope.

-

A dose-dependent reduction in the number of colonies in BRD0705-treated dishes compared to the control indicates an impairment of AML cell clonogenic growth.

Experimental Workflow

The following diagram outlines the logical flow of experiments for the comprehensive target validation of this compound.

References

Navigating the Stereochemistry of BRD0705: A Technical Guide to its Racemate and Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the GSK3α inhibitor BRD0705, with a focus on understanding its racemic mixture and the distinct properties of its constituent enantiomers. This document delves into the quantitative biochemical data, detailed experimental methodologies, and the underlying signaling pathways, offering a critical resource for researchers in oncology, neuroscience, and beyond.

Core Concepts: Paralog-Selective Inhibition of GSK3α

Glycogen synthase kinase 3 (GSK3) is a serine/threonine kinase with two highly homologous paralogs, GSK3α and GSK3β. While both are implicated in a multitude of cellular processes, their functions are not entirely redundant. The development of paralog-selective inhibitors is a key strategy to dissect their individual roles and to develop more targeted therapeutics with potentially fewer off-target effects.

BRD0705 is a first-in-class, potent, and orally bioavailable small molecule inhibitor that demonstrates significant selectivity for GSK3α over GSK3β.[1][2] This selectivity is achieved by exploiting a single amino acid difference in the ATP-binding pocket of the two paralogs.[2]

Quantitative Analysis: Racemate vs. Enantiomers

BRD0705 is a chiral molecule and exists as a pair of enantiomers. The biological activity of these enantiomers, and consequently the racemic mixture, differs significantly. The S-enantiomer, designated as BRD0705, is the active form, while the R-enantiomer, BRD5648, is largely inactive and serves as a negative control in experimental settings.[3] The racemic mixture, referred to as (Rac)-BRD0705, exhibits attenuated activity compared to the pure active enantiomer.[4]

The following table summarizes the key quantitative data for the racemate and its enantiomeric components.

| Compound | Target | IC50 (nM) | Kd (µM) | Selectivity (fold) vs. GSK3β |

| BRD0705 (S-enantiomer) | GSK3α | 66 | 4.8 | ~8-fold |

| GSK3β | 515 | - | - | |

| BRD5648 (R-enantiomer) | GSK3α | Inactive | - | - |

| This compound | GSK3α | Less Active | - | - |

Note: Specific IC50 and Kd values for the racemate and the inactive enantiomer are not consistently reported in publicly available literature, hence the qualitative descriptors.

Mechanism of Action: Decoupling from β-Catenin Signaling

A critical feature of BRD0705 is its ability to inhibit GSK3α without leading to the stabilization of β-catenin, a key component of the Wnt signaling pathway. Dual inhibition of both GSK3α and GSK3β has been associated with β-catenin accumulation, which can have pro-tumorigenic effects in certain contexts. By selectively targeting GSK3α, BRD0705 circumvents this potential liability, offering a more refined therapeutic window.

The signaling pathway below illustrates the selective action of BRD0705.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of BRD0705 and its racemate.

In Vitro Kinase Inhibition Assay (Mobility Shift Microfluidics Assay)

This assay is used to determine the IC50 values of compounds against purified GSK3α and GSK3β.

Materials:

-

Purified recombinant human GSK3α and GSK3β enzymes

-

ATP

-

Peptide substrate (e.g., Caliper Life Sciences Peptide 15)

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.003% Brij-35)

-

Test compounds (BRD0705, BRD5648, this compound) dissolved in DMSO

-

384-well plates

-

Caliper EZ Reader or similar microfluidic mobility shift assay platform

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compounds to the assay buffer.

-

Add the purified GSK3α or GSK3β enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of ATP (at or near its Km concentration) and the peptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop buffer provided by the assay kit manufacturer.

-

Analyze the plate on the microfluidic mobility shift assay platform to separate the phosphorylated and unphosphorylated peptide substrate.

-

The ratio of phosphorylated to unphosphorylated product is used to calculate the percent inhibition for each compound concentration.

-

IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of BRD0705 with GSK3α in a cellular context.

Materials:

-

AML cell lines (e.g., U937, MOLM-13)

-

Complete cell culture medium

-

BRD0705

-

PBS (Phosphate-Buffered Saline)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Equipment for heating samples (e.g., PCR cycler)

-

Equipment for western blotting (see protocol below)

-

Anti-GSK3α antibody

Procedure:

-

Culture AML cells to the desired density.

-

Treat the cells with either vehicle (DMSO) or BRD0705 at various concentrations for a specified time (e.g., 1-2 hours).

-

Harvest and wash the cells with PBS.

-

Resuspend the cell pellets in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR cycler.

-

Cool the samples to room temperature and lyse the cells by freeze-thaw cycles or by adding lysis buffer.

-

Centrifuge the lysates at high speed to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the amount of soluble GSK3α in the supernatant by western blotting.

-

Increased thermal stability of GSK3α in the presence of BRD0705 indicates target engagement.

Western Blotting for β-catenin Stabilization

This protocol is used to assess the effect of BRD0705 on the stabilization of β-catenin.

Materials:

-

AML cell lines

-

BRD0705, BRD5648, and a positive control (e.g., a dual GSK3α/β inhibitor)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-β-catenin, anti-GSK3α, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed AML cells and allow them to adhere or grow to a suitable confluency.

-

Treat the cells with vehicle, BRD0705, BRD5648, or the positive control at various concentrations for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Prepare protein samples by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative levels of β-catenin and GSK3α.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for evaluating BRD0705 and a logical workflow for its development.

Conclusion

Understanding the stereochemistry of BRD0705 is paramount for its application in research and drug development. The S-enantiomer is the active component responsible for the potent and selective inhibition of GSK3α, while the R-enantiomer is inactive. The racemate, therefore, displays a diluted potency. The key advantage of BRD0705 lies in its ability to inhibit GSK3α without perturbing the β-catenin signaling pathway, a feature that holds promise for mitigating mechanism-based toxicities. This technical guide provides the foundational knowledge, quantitative data, and detailed protocols necessary for the effective utilization and further investigation of this important chemical probe.

References

- 1. glpbio.com [glpbio.com]

- 2. Exploiting an Asp-Glu "switch" in glycogen synthase kinase 3 to design paralog-selective inhibitors for use in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploiting an Asp-Glu “switch” in glycogen synthase kinase 3 to design paralog selective inhibitors for use in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

(Rac)-BRD0705: A Technical Guide to its Biological Activity

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

(Rac)-BRD0705 has emerged as a significant chemical probe for interrogating the biological functions of Glycogen Synthase Kinase 3α (GSK3α). Its potency and paralog selectivity make it a valuable tool for dissecting the distinct roles of GSK3α and GSK3β in various cellular processes, particularly in the context of acute myeloid leukemia (AML) and stem cell biology. This technical guide provides a comprehensive overview of the biological activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Core Biological Activity and Mechanism of Action

This compound is a potent, orally bioavailable, and paralog-selective inhibitor of GSK3α.[1][2] It was developed through a structure-based design approach that exploited a single amino acid difference—an aspartate-to-glutamate "switch"—in the ATP-binding site of GSK3β versus GSK3α, respectively.[3] This subtle difference allows for the rational design of inhibitors with significant selectivity for GSK3α.

The primary mechanism of action of BRD0705 is the competitive inhibition of the ATP-binding pocket of GSK3α, thereby preventing the phosphorylation of its downstream substrates.[1] A key feature of BRD0705 is its ability to inhibit GSK3α without leading to the stabilization of β-catenin, a common consequence of dual GSK3α/β inhibition that can have neoplastic potential.[1] This decoupling of GSK3α inhibition from Wnt/β-catenin pathway activation is a critical attribute for its therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Potency and Selectivity

| Target | Assay Type | Metric | Value | Reference |

| GSK3α | Cell-free kinase assay | IC50 | 66 nM | |

| GSK3β | Cell-free kinase assay | IC50 | 515 nM | |

| GSK3α | Cellular NanoBRET assay | Kd | 4.8 µM | |

| CDK2 | Kinase panel screen | IC50 | 6.87 µM | |

| CDK3 | Kinase panel screen | IC50 | 9.74 µM | |

| CDK5 | Kinase panel screen | IC50 | 9.20 µM |

Table 2: In Vitro Cellular Activity in AML

| Cell Line | Assay | Effect | Concentration | Reference |

| U937 | Western Blot | Impaired p-GSK3α (Tyr279) | 10-40 µM | |

| MOLM13, TF-1, U937, MV4-11, HL-60, NB4 | Colony Formation | Impaired colony formation | Concentration-dependent | |

| AML Primary Samples | Colony Formation | Reduced colony formation | Concentration-dependent | |

| U937 | Differentiation Assay | Induced myeloid differentiation | Not specified |

Table 3: In Vivo Activity in AML Mouse Models

| Mouse Model | Treatment | Effect | Reference |

| MLL-AF9 syngeneic model | 30 mg/kg, oral gavage, twice daily | Impaired leukemia initiation and prolonged survival | |

| Orthotopic HL-60 xenograft | 15 and 30 mg/kg, oral gavage, once daily | Dose-dependent decrease in leukemia progression |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by BRD0705 and a typical experimental workflow for its evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of this compound.

Biochemical Kinase Assay (IC50 Determination)

-

Principle: To determine the concentration of BRD0705 that inhibits 50% of the enzymatic activity of purified GSK3α and GSK3β.

-

Materials:

-

Purified recombinant human GSK3α and GSK3β enzymes.

-

GSK3 substrate (e.g., a synthetic peptide like GS-2).

-

ATP.

-

This compound serially diluted in DMSO.

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

-

Protocol:

-

Prepare a reaction mixture containing the kinase, substrate, and assay buffer in a 384-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.

-